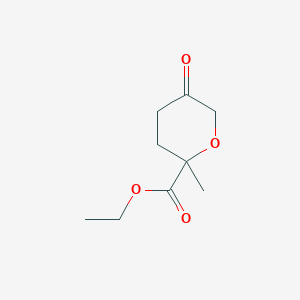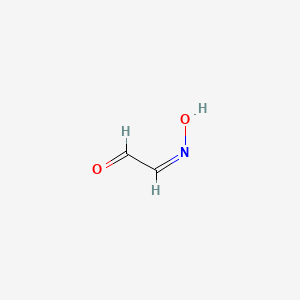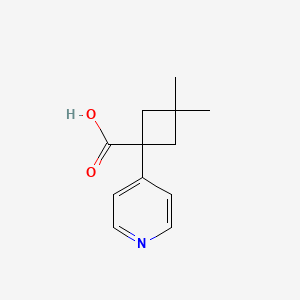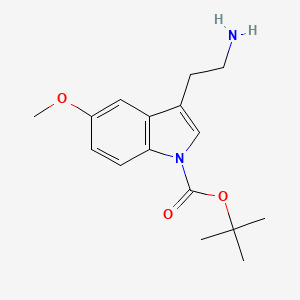
Tert-butyl 3-(2-aminoethyl)-5-methoxy-1H-indole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(2-aminoethyl)-5-methoxy-1H-indole-1-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a tert-butyl group, an aminoethyl side chain, and a methoxy group attached to the indole ring, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-aminoethyl)-5-methoxy-1H-indole-1-carboxylate typically involves the protection of the amino group and the introduction of the tert-butyl ester group. One common method is the reaction of 3-(2-aminoethyl)-5-methoxyindole with di-tert-butyl dicarbonate in the presence of a base such as sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-(2-aminoethyl)-5-methoxy-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The aminoethyl side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of 3-(2-hydroxyethyl)-5-methoxyindole derivatives.
Reduction: Formation of tert-butyl 3-(2-aminoethyl)-5-methoxy-1H-indole-1-methanol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(2-aminoethyl)-5-methoxy-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(2-aminoethyl)-5-methoxy-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The aminoethyl side chain can interact with receptors or enzymes, leading to the modulation of their activity. The methoxy group can enhance the compound’s binding affinity and selectivity for its target. The overall effect of the compound depends on the specific biological pathway it influences.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-ethylenediamine: A similar compound with a tert-butyl group and an aminoethyl side chain.
tert-Butyl carbamate: Another related compound with a tert-butyl ester group.
Uniqueness
Tert-butyl 3-(2-aminoethyl)-5-methoxy-1H-indole-1-carboxylate is unique due to the presence of the indole ring, which imparts specific biological activities. The combination of the tert-butyl group, aminoethyl side chain, and methoxy group makes it a versatile molecule for various applications in chemistry, biology, and medicine.
Eigenschaften
Molekularformel |
C16H22N2O3 |
|---|---|
Molekulargewicht |
290.36 g/mol |
IUPAC-Name |
tert-butyl 3-(2-aminoethyl)-5-methoxyindole-1-carboxylate |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(19)18-10-11(7-8-17)13-9-12(20-4)5-6-14(13)18/h5-6,9-10H,7-8,17H2,1-4H3 |
InChI-Schlüssel |
QGCSWFSJHYWMKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OC)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



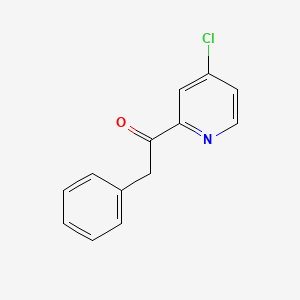

![(1E,3Z)-1-(4-chlorophenyl)-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol](/img/structure/B15238630.png)
![1-[(E,Z)-N'-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]-N-phenylformamide](/img/structure/B15238651.png)

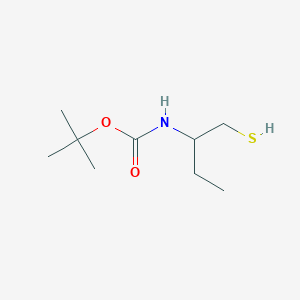
![3-Oxo-3-[(3R)-oxolan-3-yl]propanenitrile](/img/structure/B15238674.png)
![6-(Difluoromethoxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15238675.png)
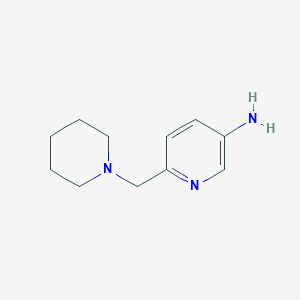
![3-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B15238690.png)
